2,2-Dibromo-1-indanone 2,2-Dibromo-1-indanone
Brand Name: Vulcanchem
CAS No.: 7749-02-2
VCID: VC21344150
InChI: InChI=1S/C9H6Br2O/c10-9(11)5-6-3-1-2-4-7(6)8(9)12/h1-4H,5H2
SMILES: C1C2=CC=CC=C2C(=O)C1(Br)Br
Molecular Formula: C9H6Br2O
Molecular Weight: 289.95 g/mol

2,2-Dibromo-1-indanone

CAS No.: 7749-02-2

Cat. No.: VC21344150

Molecular Formula: C9H6Br2O

Molecular Weight: 289.95 g/mol

* For research use only. Not for human or veterinary use.

2,2-Dibromo-1-indanone - 7749-02-2

Specification

CAS No. 7749-02-2
Molecular Formula C9H6Br2O
Molecular Weight 289.95 g/mol
IUPAC Name 2,2-dibromo-3H-inden-1-one
Standard InChI InChI=1S/C9H6Br2O/c10-9(11)5-6-3-1-2-4-7(6)8(9)12/h1-4H,5H2
Standard InChI Key VGEJBODXYMOIGZ-UHFFFAOYSA-N
SMILES C1C2=CC=CC=C2C(=O)C1(Br)Br
Canonical SMILES C1C2=CC=CC=C2C(=O)C1(Br)Br

Introduction

Chemical Structure and Properties

Structural Characteristics

2,2-Dibromo-1-indanone features a benzene ring fused to a five-membered cyclopentanone ring with two bromine atoms at the C-2 position. This arrangement creates a compound with distinctive chemical reactivity, particularly due to the presence of the alpha-dibromo ketone functionality. The compound belongs to the broader class of halogenated derivatives of ketones, which have been extensively studied for their synthetic utility and biological activities .

Physical and Chemical Properties

Based on data from related compounds, the following properties can be inferred for 2,2-Dibromo-1-indanone:

PropertyValue
Molecular FormulaC₉H₆Br₂O
Molecular Weight~302 g/mol
Physical StateSolid at room temperature
AppearanceLikely crystalline solid
SolubilitySoluble in organic solvents (chloroform, dichloromethane, DMSO); poorly soluble in water
StructureBicyclic compound with alpha-dibromo ketone functionality

The presence of two bromine atoms at the alpha position enhances the electrophilicity of the carbonyl carbon, making it particularly reactive toward nucleophiles. This property is fundamental to its applications in synthetic organic chemistry.

Synthesis Methods

Bromination of 1-Indanone

The most direct approach to synthesizing 2,2-Dibromo-1-indanone involves the bromination of 1-indanone. Similar to the synthesis described for related compounds in the literature, this typically occurs through the selective alpha-bromination of the carbonyl group.

From the research literature, we can observe that bromination of indanone compounds occurs preferentially on the cyclopentanone ring rather than the aromatic portion. For instance, when 4-chloro-1-indanone is subjected to various bromination conditions, mono- and dibromo derivatives are produced on the cyclopentanone ring . This selective bromination pattern suggests that 2,2-Dibromo-1-indanone could be synthesized through similar methodologies.

A typical synthesis procedure might involve:

  • Reaction of 1-indanone with bromine (Br₂) in an appropriate solvent

  • Utilization of catalysts or reaction promoters to enhance reaction efficiency

  • Precise temperature control to favor formation of the dibromo derivative

Alternative Synthetic Approaches

The comprehensive review on 1-indanones mentioned in the literature describes numerous synthetic methods for preparing indanone derivatives . These approaches could potentially be modified to include dibromination at the C-2 position:

  • Friedel-Crafts acylation strategies where bromination could be incorporated either before or after the cyclization step

  • Intramolecular cyclization of appropriately substituted precursors

  • Metal-catalyzed transformations followed by selective bromination

For example, the NbCl₅-induced Friedel-Crafts reaction described in literature for synthesizing 1-indanone derivatives could potentially be adapted, where the intermediate could be subsequently brominated to yield 2,2-Dibromo-1-indanone .

Chemical Reactivity

General Reactivity Patterns

As an alpha-dibromo ketone, 2,2-Dibromo-1-indanone exhibits distinctive reactivity patterns that make it valuable in organic synthesis:

  • Enhanced electrophilicity at the carbonyl carbon due to the electron-withdrawing effect of the bromine atoms

  • Susceptibility to nucleophilic substitution reactions at the alpha position, allowing for further functionalization

  • Potential for elimination reactions leading to alpha-bromo-alpha,beta-unsaturated ketone derivatives

  • Ability to participate in coupling reactions, particularly under metal-catalyzed conditions

Applications in Organic Synthesis

The strategic importance of 2,2-Dibromo-1-indanone in synthetic chemistry lies in its potential as a versatile building block. Similar to other brominated indanones, this compound could serve as an intermediate in:

  • The synthesis of pharmaceutically active compounds

  • The preparation of complex natural products

  • The development of novel heterocyclic systems

  • Cross-coupling reactions for carbon-carbon bond formation

Research literature indicates that brominated indanones serve as useful intermediates in C-C bond formation via metal-catalyzed cross-coupling reactions for the synthesis of pharmaceuticals and agrochemicals . By extension, 2,2-Dibromo-1-indanone would offer similar synthetic utility, with the added advantage of having two bromine atoms for further functionalization.

Biological Activity and Applications

Agricultural Applications

Beyond pharmaceutical applications, 1-indanone derivatives have shown promise in agricultural contexts. According to research literature, these compounds can function as effective insecticides, fungicides, and herbicides . The dibrominated derivative may offer enhanced potency or different selectivity profiles compared to other indanone derivatives.

Structural Comparison with Related Compounds

Comparative Analysis with Similar Brominated Indanones

Several related brominated indanones have been reported in the literature, providing a basis for comparative analysis:

CompoundMolecular FormulaMolecular WeightKey Structural Features
2,2-Dibromo-1-indanoneC₉H₆Br₂O~302 g/molTwo bromine atoms at C-2 position
2,2-Dibromo-6-methoxy-1-indanoneC₁₀H₈Br₂O₂319.977 g/molTwo bromine atoms at C-2, methoxy group at C-6 position
2,2-Dibromo-4-chloro-1-indanoneC₉H₅Br₂ClONot specifiedTwo bromine atoms at C-2, chloro substituent at C-4 position
2-Bromo-4-chloro-1-indanoneC₉H₆BrClONot specifiedOne bromine atom at C-2, chloro substituent at C-4 position

This structural comparison highlights how subtle modifications to the basic indanone scaffold can lead to a diverse array of compounds with potentially different chemical and biological properties.

Structure-Activity Relationships

The structural variations among brominated indanones illustrate important structure-activity relationships:

  • The position and number of bromine atoms affect reactivity patterns and potential biological activities

  • Additional substituents on the aromatic ring (such as methoxy or chloro groups) modify electronic properties and lipophilicity

  • These structural modifications likely influence binding interactions with biological targets

For instance, the incorporation of a methoxy group at the C-6 position (as in 2,2-dibromo-6-methoxy-1-indanone) would increase electron density in the aromatic ring, potentially enhancing interactions with electron-poor binding sites in biological targets .

Synthesis Routes of Related Compounds

Synthetic Pathways for Analogous Compounds

The synthesis of related brominated indanones provides insights into potential routes for preparing 2,2-Dibromo-1-indanone:

  • For 4-chloro-1-indanone, a four-step synthesis starting from 2-chlorobenzaldehyde has been reported. Subsequent bromination yielded mono- and dibromo derivatives on the cyclopentanone ring .

  • The preparation of 5-chloro-1-indanone has been described via the reaction of malonic acid with chlorobenzaldehyde, followed by intramolecular Friedel-Crafts acylation .

These synthetic approaches could be adapted for the preparation of 2,2-Dibromo-1-indanone, potentially by starting with unsubstituted benzaldehyde precursors instead of chloro-substituted variants.

Recent Advances in Indanone Synthesis

More recent literature has explored novel approaches to synthesizing indanones, including:

  • NbCl₅-catalyzed Friedel-Crafts reactions using 3,3-dimethylacrylic acid and various aromatic substrates

  • Acid-catalyzed cyclization reactions using Lewis acids such as ZnCl₂

  • Nafion-H catalyzed cyclization of acid chlorides to produce cyclic ketones including 1-indanone

These methodologies could potentially be expanded to include a bromination step, either before or after the cyclization, to yield 2,2-Dibromo-1-indanone.

Future Research Directions

Synthetic Methodology Development

Future research on 2,2-Dibromo-1-indanone might focus on developing more efficient and selective synthetic methods, including:

  • Green chemistry approaches with reduced environmental impact

  • One-pot procedures combining cyclization and bromination steps

  • Stereoselective methods for applications requiring specific stereochemistry

  • Catalytic approaches to enhance reaction efficiency and selectivity

Exploration of Applications

The potential applications of 2,2-Dibromo-1-indanone warrant further investigation in several areas:

  • Systematic screening for biological activities against various targets, particularly in areas where other indanone derivatives have shown promise

  • Evaluation as building blocks in the synthesis of complex natural products or pharmaceutical candidates

  • Assessment of structure-activity relationships through the preparation and testing of derivative libraries

  • Investigation of potential applications in materials science and polymer chemistry

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